What is Fmoc-Lys(Boc)-OH-13C6?
What is Fmoc-Lys(Boc)-OH-13C6?
Technical Whitepaper: Fmoc-Lys(Boc)-OH-13C6 Subtitle: Synthesis, Physicochemical Properties, and Implementation in Targeted Proteomics (AQUA)
Executive Summary
Fmoc-Lys(Boc)-OH-13C6 is a high-precision isotopically labeled amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS) to generate heavy stable isotope standards for quantitative mass spectrometry (MS).
By incorporating six Carbon-13 (
Chemical Identity & Physicochemical Specifications
To ensure reproducibility in analytical workflows, the reagent must meet strict isotopic and enantiomeric purity standards.
Structural Composition[1][2]
-
Chemical Name:
-[(9H-Fluoren-9-ylmethoxy)carbonyl]- -[(tert-butoxy)carbonyl]-L-lysine- [1][2] -
Molecular Formula:
[1] -
Isotope Labeling: Uniform
labeling of the Lysine carbon skeleton ( ). The protecting groups (Fmoc, Boc) contain natural abundance isotopes.[1][3]
Quantitative Data Table
| Property | Value / Specification |
| Monoisotopic Mass ( | 468.23 Da |
| Labeled Mass ( | 474.25 Da (+6.02 Da shift) |
| Isotopic Purity | |
| Enantiomeric Purity | |
| Solubility | Soluble in DMF, NMP, DMSO; sparingly soluble in DCM. |
| Appearance | White to off-white crystalline powder |
| Storage |
Technical Insight: The +6 Da mass shift is chosen specifically because it prevents isotopic overlap with the natural peptide's M+1, M+2, and M+3 isotopic envelope, ensuring clean signal discrimination in MS1 scans.
Core Applications: The Mechanics of Quantification
Targeted Proteomics (SRM/MRM)
The primary application of Fmoc-Lys(Boc)-OH-13C6 is the synthesis of Stable Isotope Standard (SIS) peptides. These "heavy" peptides are spiked into biological lysates at a known concentration. Because the heavy peptide is chemically identical to the endogenous "light" target (except for mass), they co-elute during Liquid Chromatography (LC) and ionize with identical efficiency.
The Workflow:
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Selection: Identify a "proteotypic" peptide unique to the target protein.
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Synthesis: Synthesize the peptide using Fmoc-Lys(Boc)-OH-13C6 at the C-terminus (for Trypsin digestion compatibility).
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Spike-in: Add known amount of heavy peptide to the sample.
-
Digestion: Trypsin cleaves the protein; the heavy standard mimics the behavior of the natural peptide.
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Quantification: Calculate the ratio of Light (Endogenous) area to Heavy (Standard) area.
Structural Biology (NMR)
In NMR spectroscopy, the uniform
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol details the incorporation of Fmoc-Lys(Boc)-OH-13C6 using standard Fmoc chemistry. The high cost of the reagent necessitates a protocol optimized for high coupling efficiency to minimize waste.
Pre-Synthesis Considerations
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Resin Selection: Use Wang Resin or 2-Chlorotrityl Chloride Resin for C-terminal acids. Use Rink Amide Resin if a C-terminal amide is required.[4]
-
Scale: Recommend 0.05 mmol or 0.1 mmol scale to conserve the labeled reagent.
Step-by-Step Coupling Protocol
Reagents:
-
Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC/Oxyma (for lower racemization risk).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Procedure:
-
Swelling: Swell resin in DMF for 30 minutes.
-
Deprotection (Previous AA): Treat resin with 20% Piperidine in DMF (
min). Washngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> with DMF. -
Activation (The Critical Step):
-
Dissolve Fmoc-Lys(Boc)-OH-13C6 (4 equivalents relative to resin loading) in minimum DMF.
-
Add HBTU (3.9 eq) and DIPEA (8 eq).
-
Note: Pre-activate for only 30-60 seconds to minimize racemization.
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate at room temperature for 45–60 minutes .
-
Validation: Perform a Kaiser Test .[5] If blue (positive), re-couple using half the amount of reagents. If yellow (negative), proceed.
-
-
Washing: Wash resin
with DMF, then with DCM.
Cleavage & Global Deprotection
The Boc group on the Lysine side chain is acid-labile. It is removed simultaneously with the cleavage of the peptide from the resin.
-
Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%
. -
Time: 2–3 hours at room temperature.
-
Result: The peptide is released, the Fmoc (N-term) was already removed, and the Boc (Side-chain) is removed, leaving the free
-amine on the -Lysine.
Visualizations & Logic Maps
Chemical Structure Diagram
The following diagram illustrates the protected heavy amino acid. The red nodes indicate the
Figure 1: Structural schematic of Fmoc-Lys(Boc)-OH-13C6 highlighting the isotopically labeled carbon backbone.[1]
AQUA Workflow (Targeted Proteomics)
This workflow demonstrates how the reagent is used to quantify proteins in a biological sample.
Figure 2: The Absolute QUAntification (AQUA) workflow utilizing heavy isotope-labeled peptides.
Troubleshooting & Handling
-
Hygroscopicity: Fmoc-amino acids can absorb moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the active ester during coupling.
-
Solubility Issues: If the reagent does not dissolve fully in DMF, add small quantities of N-Methyl-2-pyrrolidone (NMP). Sonicate briefly (max 30s) to assist dissolution.
-
Incomplete Coupling: Due to the steric bulk of the Boc group and the Fmoc group, coupling to secondary amines (e.g., Proline) may be slow. Use double coupling (repeat step 4) if the Kaiser test is ambiguous.
References
-
Cambridge Isotope Laboratories. (2024). Protected Amino Acids for Peptide Synthesis: Fmoc-Lys(Boc)-OH-13C6 Specifications. Retrieved from
-
Sigma-Aldrich (Merck). (2024). Fmoc-Lys(Boc)-OH-13C6,15N2 Product Data and Applications. Retrieved from
- Gerber, S. A., Rush, J., & Gygi, S. P. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS.
- Brun, V., et al. (2007). Isotope-labeled protein standards: toward absolute quantitative proteomics. Molecular & Cellular Proteomics.
-
BenchChem. (2025).[6] Cost-Benefit Analysis of Fmoc-Amino Acids in Research. Retrieved from
